5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one
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Overview
Description
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound that contains both thiazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one typically involves the reaction of 2-chlorothiazole with isopropylamine and other reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .
Scientific Research Applications
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and imidazole derivatives, such as:
Uniqueness
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is unique due to its specific combination of thiazole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1956382-14-1 |
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Molecular Formula |
C9H10ClN3OS |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
4-(2-chloro-1,3-thiazol-5-yl)-3-propan-2-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C9H10ClN3OS/c1-5(2)13-6(3-12-9(13)14)7-4-11-8(10)15-7/h3-5H,1-2H3,(H,12,14) |
InChI Key |
OIDABLJSAOLDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CNC1=O)C2=CN=C(S2)Cl |
Origin of Product |
United States |
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